molecular formula C25H24N4O4S2 B2535641 N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 477536-93-9

N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2535641
CAS No.: 477536-93-9
M. Wt: 508.61
InChI Key: WFRLNBSULGWQTL-UHFFFAOYSA-N
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Description

N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H24N4O4S2 and its molecular weight is 508.61. The purity is usually 95%.
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Scientific Research Applications

Dopamine Receptor Binding and Antipsychotic Properties

  • N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives, closely related to the compound , have demonstrated potent affinity for dopamine D(2)-like receptors. This is significant in the context of antipsychotic drugs, as these compounds, including one with notable D(2)-like receptor affinity, showed antipsychotic-like effects in behavioral tests without inducing side effects typical of extrapyramidal symptoms (Pinna et al., 2002).

Antibacterial Activity

  • Benzamide derivatives have been synthesized and evaluated for their antibacterial activity. Some of these derivatives, including N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides, have demonstrated moderate to potent antibacterial activity against various Gram-positive and Gram-negative bacteria (Wanjari et al., 2021).

Novel Synthesis Methods

  • Efficient synthesis methods for related compounds, such as (S)-BZM and (S)-IBZM, have been developed, highlighting the ongoing innovation in the synthesis techniques of complex organic compounds (Bobeldijk et al., 1990).

Oxidation Studies

  • Oxidation studies of related indoles have provided insights into the formation of various derivatives, including N-benzoyl-o-aminophenol, contributing to the understanding of the chemical behavior of such compounds (Hino et al., 1983).

Antituberculosis Activity

  • Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, similar in structure to the compound , have shown promising in vitro activity against Mycobacterium tuberculosis, indicating potential applications in antituberculosis therapy (Jeankumar et al., 2013).

Cytotoxicity Studies

  • Novel cyclic systems, including benzothiazole derivatives, have been synthesized and evaluated for their cytotoxic activity. This research adds to the understanding of the potential anticancer applications of such compounds (Adhami et al., 2014).

Properties

IUPAC Name

N-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S2/c1-2-29-21-13-12-20(18-6-5-7-19(22(18)21)24(29)31)26-25(34)27-23(30)16-8-10-17(11-9-16)35(32,33)28-14-3-4-15-28/h5-13H,2-4,14-15H2,1H3,(H2,26,27,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRLNBSULGWQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=S)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.